1-Amino-1-cyclopropylpentan-2-one
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Overview
Description
1-Amino-1-cyclopropylpentan-2-one is an organic compound with the molecular formula C₈H₁₅NO It is a cyclopropyl derivative of pentanone, featuring an amino group attached to the first carbon and a cyclopropyl group attached to the second carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclopropylpentan-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-cyclopropylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-Amino-1-cyclopropylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with cyclopropyl groups.
Biology: The compound’s structural properties make it a useful tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylpentan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. This strain can influence enzyme activity, protein folding, and other biochemical processes. The amino group allows for hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A non-protein amino acid involved in ethylene biosynthesis in plants.
Cyclopropylamine: A simple cyclopropyl derivative with applications in organic synthesis and medicinal chemistry.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone, used in various chemical reactions and studies.
Uniqueness
1-Amino-1-cyclopropylpentan-2-one is unique due to its combination of a cyclopropyl group and an amino group on a pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-1-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7(10)8(9)6-4-5-6/h6,8H,2-5,9H2,1H3 |
InChI Key |
BBRNXCJAPBAZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C1CC1)N |
Origin of Product |
United States |
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